9-bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid
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Overview
Description
9-bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a complex organic compound that features a bromine atom, a tert-butoxycarbonyl group, and a benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound followed by the introduction of the tert-butoxycarbonyl group under controlled conditions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
9-bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 9-bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and tert-butoxycarbonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[(tert-butoxy)carbonyl]amino]benzoic acid
- 4-[(tert-butoxy)carbonyl]amino]pyridine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 9-bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid stands out due to its benzoxazepine ring structure, which imparts unique chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry.
Biological Activity
9-Bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a synthetic compound that belongs to the class of benzoxazepines. This compound has garnered attention due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications.
Chemical Structure
The structure of the compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl group, and a tetrahydrobenzoxazepine moiety. The molecular formula is C15H18BrN1O4, with a molecular weight of approximately 356.21 g/mol.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit significant interactions with various neurotransmitter receptors. Notably:
- Opioid Receptors : This compound may act as a μ-opioid receptor agonist. Studies have shown that benzoxazepine derivatives can modulate pain pathways by binding to these receptors, suggesting potential analgesic properties .
- Glutamate Receptors : The compound's structure allows for interaction with glutamate receptors, which play critical roles in synaptic transmission and plasticity. Modulation of these receptors could have implications in treating neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity. It may function through:
- Agonistic or Antagonistic Effects : Depending on the specific receptor subtype and cellular context, it can either activate or inhibit receptor signaling pathways.
- Influence on Neurotransmitter Release : By interacting with presynaptic receptors, it may alter neurotransmitter release profiles, impacting overall neuronal communication .
Study 1: Analgesic Properties
A study investigated the analgesic effects of various benzoxazepine derivatives in animal models. The results indicated that compounds with similar structures to this compound significantly reduced pain responses in models of acute and chronic pain. The mechanism was linked to μ-opioid receptor activation .
Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of benzoxazepines in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells by modulating glutamate receptor activity. This indicates a potential for therapeutic application in conditions like Alzheimer's disease .
Data Table: Biological Activity Overview
Biological Activity | Mechanism | Potential Applications |
---|---|---|
μ-opioid receptor agonism | Pain modulation | Analgesics |
Glutamate receptor modulation | Neurotransmission regulation | Neuroprotection in neurodegenerative diseases |
Anti-inflammatory effects | Reduction of oxidative stress | Treatment for inflammatory conditions |
Properties
IUPAC Name |
9-bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO5/c1-15(2,3)22-14(20)17-4-5-21-12-10(8-17)6-9(13(18)19)7-11(12)16/h6-7H,4-5,8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETATPAVZHPDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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